N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide
Description
Contextualization of Nitrofuran Derivatives in Medicinal Chemistry
Nitrofuran derivatives represent a class of synthetic antimicrobial agents introduced in the 1940s and 1950s. nih.gov Historically, they have been utilized for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. ijabbr.com Compounds like nitrofurantoin (B1679001) and furazolidone (B1674277) became clinically important for treating urinary tract infections and bacterial diarrhea, respectively. nih.gov The mechanism of action for nitrofurans involves their reduction by bacterial nitroreductase enzymes into reactive intermediates that can damage microbial DNA, ribosomes, and other macromolecules. nih.govorientjchem.org
The importance of this chemical class has been revitalized in recent years due to the escalating global threat of antimicrobial resistance (AMR). nih.gov As many conventional antibiotics lose their effectiveness, older classes of drugs like nitrofurans are being re-evaluated as valuable weapons against multidrug-resistant pathogens. nih.gov
The furan (B31954) ring is a versatile five-membered heterocycle that serves as a foundational scaffold in numerous pharmacologically active compounds. ijabbr.comijabbr.com Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. orientjchem.orgijabbr.com
When incorporated into a furan-2-carboxamide structure, the scaffold's therapeutic potential is often enhanced. The amide linkage provides a point for chemical modification, allowing researchers to fine-tune the molecule's properties to improve potency, selectivity, and pharmacokinetic profiles. ijabbr.com For example, various furan-2-carboxamide derivatives have been investigated for their ability to act as antibiofilm agents by replacing the more unstable furanone ring, demonstrating the scaffold's adaptability in addressing complex therapeutic challenges like bacterial resistance. nih.govnih.gov
Rationale for Investigating N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide
The impetus for investigating new chemical entities like this compound stems from significant unmet medical needs across several disease areas:
Antimicrobial: The rise of multidrug-resistant (MDR) bacteria is a global health crisis, with nearly 5 million deaths associated with AMR annually. wikipedia.org Pathogens that are resistant to multiple drugs, sometimes referred to as "superbugs," create an urgent need for novel antibiotics with different mechanisms of action. wikipedia.orgnih.gov
Antitubercular: Tuberculosis (TB) remains a leading cause of death from a single infectious agent. mdpi.com The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has rendered conventional therapies ineffective in many cases, highlighting a critical need for new, potent antitubercular drugs. nih.govidsociety.orghealthpolicy-watch.news Nitro-heterocyclic compounds, including nitroimidazoles and nitrofurans, are among the most promising classes of new anti-TB agents. nih.govnih.gov
Anticancer: Despite significant advances, cancer remains a major cause of mortality worldwide. mdpi.com There is a persistent need for novel therapeutics that can overcome drug resistance, offer greater selectivity for cancer cells, and provide better outcomes for rare or hard-to-treat tumors. mdpi.comremapconsulting.com
Antiparasitic: Neglected tropical diseases, such as Chagas disease caused by the protozoan Trypanosoma cruzi, affect millions of people. researchgate.net The current treatments have limitations, necessitating the search for new and more effective antiparasitic agents. researchgate.net
The this compound scaffold represents a logical and strategic design in medicinal chemistry. It combines the proven bioactivity of the 5-nitrofuran "warhead" with a modifiable N-aryl tail. The 5-nitrofuran moiety is responsible for the characteristic antimicrobial and antitubercular activity, which is activated within the target pathogen. nih.gov
The N-(3,4-dimethylphenyl) portion of the molecule is crucial for refining its drug-like properties. Structure-activity relationship (SAR) studies on similar N-aryl and N-benzyl-5-nitrofuran-2-carboxamides have demonstrated that substitutions on the phenyl ring can significantly impact potency, cytotoxicity, and metabolic stability. For instance, in a series of N-benzyl analogs studied for antitubercular activity, modifications to the benzyl (B1604629) ring led to substantial improvements in both potency against Mycobacterium tuberculosis and stability in mouse liver microsomes. nih.gov The introduction of an α,α-dimethylbenzyl moiety, for example, yielded compounds with potent in vitro antitubercular activity (MIC = 0.019 µM) and low cytotoxicity. nih.gov
The 3,4-dimethyl substitution pattern on the phenyl ring of the target compound is hypothesized to influence its lipophilicity and spatial conformation, which in turn affects its ability to bind to target enzymes and its pharmacokinetic profile. By systematically exploring such substitutions, researchers can optimize the molecule for enhanced efficacy and better therapeutic potential.
Table 1: In Vitro Antitubercular Activity of Selected N-benzyl-5-nitrofuran-2-carboxamide Analogs
| Compound | Substitution on Benzyl Ring | MIC against M. tuberculosis H37Rv (µM) | Cytotoxicity (CC50) against Vero cells (µM) |
|---|---|---|---|
| JSF-3449 | None | 0.20 | >120 |
| Analog 6 | 4-chloro | 0.098 | >120 |
| Analog 11 | α,α-dimethyl | 0.039 | >120 |
| JSF-4088 | α,α-dimethyl, 4-phenoxy | 0.019 | >120 |
Data sourced from an optimization study on nitrofuran antitubercular agents. nih.gov This table illustrates how modifications to the aryl portion of the molecule can significantly enhance antitubercular potency while maintaining low cytotoxicity.
Scope and Objectives of Academic Research on this compound
Academic research on this compound and its analogs is centered on a clear set of objectives aimed at fully characterizing its therapeutic potential. The primary goals include:
Synthesis and Characterization: To develop efficient and scalable synthetic routes for the compound and a library of related derivatives with variations on the N-aryl ring. Full structural confirmation using modern spectroscopic techniques is a fundamental first step.
Biological Evaluation: To conduct comprehensive in vitro screening of the synthesized compounds against a diverse panel of pathogens, including clinically relevant drug-resistant bacteria, Mycobacterium tuberculosis, various fungal strains, and parasites. Additionally, evaluation against a range of human cancer cell lines is essential to determine its potential as an anticancer agent.
Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of this compound—for instance, by altering the position and nature of substituents on the phenyl ring—and to correlate these chemical changes with their impact on biological activity. nih.gov This allows for the identification of key structural features required for optimal potency and selectivity. nih.gov
Mechanistic Studies: To elucidate the compound's mechanism of action. For antimicrobial activity, this involves investigating its interaction with microbial nitroreductases and identifying the downstream cellular targets. researchgate.netresearchgate.net For anticancer activity, studies would focus on identifying the specific cellular pathways and molecular targets affected by the compound.
Pharmacokinetic Profiling: To perform preliminary in vitro ADME (absorption, distribution, metabolism, excretion) studies to assess the compound's drug-like properties, such as solubility, cell permeability, and metabolic stability, which are critical for its potential development into a therapeutic agent.
Through this multi-faceted approach, the scientific community aims to determine if this compound can be optimized into a lead compound for developing new therapies to address critical unmet medical needs.
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-3-4-10(7-9(8)2)14-13(16)11-5-6-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKWXLXBZBWITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3,4 Dimethylphenyl 5 Nitrofuran 2 Carboxamide and Analogues
Advanced Synthetic Routes to the 5-Nitrofuran-2-carboxamide Core
The synthesis of N-substituted 5-nitrofuran-2-carboxamides typically involves the formation of an amide bond between 5-nitrofuran-2-carboxylic acid and a suitable amine. A common and direct method is the activation of the carboxylic acid followed by reaction with the amine.
One widely used protocol involves activating 5-nitrofuran-2-carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like 1,4-dioxane. mdpi.com The activated intermediate subsequently reacts with the desired amine, such as 3,4-dimethylaniline (B50824) for the title compound, to form the final carboxamide. mdpi.com This reaction is typically stirred at room temperature before being heated to ensure completion. mdpi.com
Another established route is the conversion of 5-nitrofuran-2-carboxylic acid to its more reactive acid chloride derivative, 5-nitrofuroyl chloride. nih.gov This intermediate can then be coupled with a primary or secondary amine to yield the corresponding amide. This method is particularly effective for forming the amide linkage in the synthesis of various analogues. nih.gov
More elaborate syntheses may begin with 5-nitrofuran-2-carbaldehyde. For instance, this aldehyde can be reacted with thiosemicarbazide (B42300), followed by an oxidative cyclization step using ferric ammonium (B1175870) sulfate (B86663) to form a 2-amino-1,3,4-thiadiazole (B1665364) ring, which can be further modified. nih.gov This highlights the versatility of the nitrofuran starting materials in building complex heterocyclic systems.
A general synthetic scheme for the formation of the 5-nitrofuran-2-carboxamide core is presented below:
Scheme 1: General Synthetic Routes to 5-Nitrofuran-2-carboxamides
Caption: Common synthetic pathways to the 5-nitrofuran-2-carboxamide core. Route A: Amide coupling using an activating agent. Route B: Formation via an acid chloride intermediate.
Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction times and environmental impact. Key variables that are often fine-tuned include the choice of solvent, temperature, catalyst, and reaction duration. scielo.brchemrxiv.org
For amide bond formation, the choice of coupling agent and solvent system is critical. While CDI is effective, other reagents can be employed depending on the specific substrates. The solvent choice can also influence reaction rates and yields; for instance, acetonitrile (B52724) has been identified as a "greener" and efficient solvent for certain oxidative coupling reactions leading to related heterocyclic structures. scielo.br
Temperature is another key parameter. While many amide coupling reactions proceed at room temperature, heating or refluxing can be necessary to drive the reaction to completion, particularly with less reactive amines. mdpi.com Conversely, some reactions may require cooling to control exothermicity and prevent side-product formation. scielo.br Studies on related syntheses have shown that optimizing the reaction time can significantly improve outcomes; for example, a reaction time was reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity by adjusting other parameters. scielo.brchemrxiv.org
Microwave irradiation has also emerged as a technique to accelerate these syntheses. In the preparation of certain 5-nitrofuran-2-yl derivatives, microwave-assisted synthesis has been successfully employed to reduce reaction times and potentially improve yields. nih.gov
The table below summarizes key parameters that are typically optimized in the synthesis of 5-nitrofuran-2-carboxamide and its analogues.
| Parameter | Variable Options | Purpose of Optimization |
| Solvent | Dioxane, Acetonitrile, Benzene, Toluene | Improve solubility, reaction rate, and yield; reduce environmental impact. |
| Temperature | 0°C, Room Temperature, Reflux | Control reaction rate, selectivity, and prevent decomposition. |
| Coupling Agent | CDI, SOCl₂, DCC, EDC | Activate the carboxylic acid for efficient amide bond formation. |
| Reaction Time | 2-24 hours | Ensure complete conversion while minimizing side-product formation. |
| Energy Source | Conventional Heating, Microwave Irradiation | Accelerate reaction rates and reduce overall synthesis time. |
This table is interactive. Click on the headers to sort.
For the parent compound, N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide, stereoselectivity is not a factor as the molecule is achiral. However, in the synthesis of more complex analogues and derivatives, where chiral centers may be introduced, stereoselective synthesis becomes highly relevant. The versatility of nitro compounds makes them useful in a broad range of synthetic procedures where stereochemistry is crucial. researchgate.net
When analogues are designed with chiral side chains or fused ring systems, controlling the stereochemistry is essential as different enantiomers or diastereomers often exhibit distinct biological activities. Methodologies such as using chiral auxiliaries, asymmetric catalysts, or starting from a chiral pool of materials would be employed in such cases. While specific examples of stereoselective synthesis for this particular class of nitrofuran carboxamides are not prominently detailed in the reviewed literature, the principles of asymmetric synthesis would apply to any chiral analogues developed in the future.
Design and Synthesis of this compound Analogues and Hybrid Compounds
To explore structure-activity relationships (SAR) and optimize biological profiles, extensive derivatization of the parent compound is undertaken. This involves modifications to the phenyl ring and the incorporation of other heterocyclic systems.
Altering the substitution pattern on the N-phenyl ring is a common strategy to modulate the lipophilicity, electronic properties, and steric profile of the molecule. nih.gov An optimization campaign for a related N-benzyl-5-nitrofuran-2-carboxamide series explored a variety of substituents on the phenyl ring to improve activity and pharmacokinetic properties. nih.govnih.gov
Synthetic routes to these analogues typically follow the general amide formation protocols described in section 2.1.1, using appropriately substituted anilines or benzylamines as starting materials. For example, to introduce a chloro or phenoxy group, 4-chloroaniline (B138754) or 4-phenoxyaniline (B93406) would be reacted with activated 5-nitrofuran-2-carboxylic acid. More complex substituents may require multi-step synthesis of the amine precursor before the final coupling step. nih.gov A copper(I)-catalyzed diaryl ether formation was used to synthesize a key intermediate for one such analogue. nih.gov
The table below provides examples of structural modifications on the phenyl ring of related nitrofuran carboxamides and the synthetic precursors used.
| Phenyl Ring Substituent | Rationale for Modification | Amine Precursor Example |
| 4-Chloro | Modulate electronic properties and lipophilicity | 4-Chlorobenzylamine |
| 4-Chlorophenoxy | Introduce a bulky, lipophilic ether linkage | 4-(4-Chlorophenoxy)aniline |
| 4-Morpholinomethyl | Enhance solubility and introduce a basic center | (4-(Morpholinomethyl)phenyl)methanamine |
| 3,5-Dibromo (on a pyridyl ring) | Increase potency through halogen bonding | 3,5-Dibromopyridin-2-amine |
This table is interactive. Click on the headers to sort.
A powerful strategy in medicinal chemistry is the creation of hybrid molecules by linking the 5-nitrofuran core to other biologically active heterocyclic rings. This can lead to compounds with novel mechanisms of action or improved potency. nih.gov Oxadiazoles, thiadiazoles, and triazoles are frequently incorporated due to their favorable pharmacological properties. nih.govfrontiersin.orgisres.org
Triazole Hybrids: 5-Nitrofuran-triazole conjugates have been synthesized, often utilizing "click chemistry". nih.gov For example, a 1,4-disubstituted 1,2,3-triazole can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a 5-nitrofuran derivative bearing an azide (B81097) or alkyne group and a complementary substituted reaction partner. nih.govrsc.org
Thiadiazole Hybrids: The synthesis of 5-nitrofuran-thiadiazole hybrids often starts with 5-nitrofuran-2-carbohydrazide (B3271388) or thiosemicarbazide derivatives. nih.govut.ac.irresearchgate.net For instance, 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine can be prepared by the oxidative cyclization of 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. nih.gov This amine can then serve as a versatile intermediate for further elaboration, such as the construction of a fused thiazolidinone ring. nih.gov
Oxadiazole Hybrids: 1,3,4-Oxadiazole rings can be synthesized from furan-2-carboxylic acid hydrazide. nih.gov Ring closure with carbon disulfide leads to an oxadiazole-thiol, demonstrating a pathway to incorporate this heterocycle. nih.gov
These synthetic strategies allow for the creation of a diverse library of hybrid compounds where the 5-nitrofuran moiety is linked to another heterocycle, often via an amide, imine, or short alkyl chain.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its biological activity, improve pharmacokinetic properties, or reduce toxicity. spirochem.comcambridgemedchemconsulting.com This approach involves substituting an atom or a group of atoms with another that possesses similar physicochemical or topological properties. cambridgemedchemconsulting.com For this compound and its analogues, bioisosteric strategies can be applied to its three main structural components: the 5-nitrofuran ring, the carboxamide linker, and the 3,4-dimethylphenyl moiety.
The objective of these replacements is to generate new molecules that retain the desired biological properties of the parent compound while having different, potentially more favorable, physical-chemical and ADME (absorption, distribution, metabolism, and excretion) characteristics. spirochem.com
Key Bioisosteric Replacements:
Phenyl Ring Modifications: The dimethylphenyl group offers multiple opportunities for bioisosteric modification. The methyl groups, for instance, can be replaced by other small, lipophilic groups. A common replacement is the substitution of a methyl group with a chlorine atom, as they are often viewed as isosteric and isolipophilic. u-tokyo.ac.jp Another frequent substitution is the replacement of hydrogen atoms on the aromatic ring with fluorine. cambridgemedchemconsulting.com Fluorine's small size (van der Waals radius of 1.35 Å, similar to hydrogen's 1.2 Å) and high electronegativity can alter the molecule's metabolic stability and the pKa of nearby functional groups. u-tokyo.ac.jp
Heterocyclic Core Alterations: The furan (B31954) ring itself can be replaced with other five-membered heterocyclic rings. Thiophene (B33073) is a classic bioisostere for furan. Other potential replacements include pyrazole, isoxazole, or oxadiazole rings, which can lead to ligands with varying affinities for biological targets. ekb.egnih.gov
Linker and Nitro Group Modification: The carboxamide linker is crucial for the molecule's structure. It could be replaced with other linking groups such as a sulfonamide or a reversed amide to explore different hydrogen bonding patterns and conformational preferences. The nitro group, essential for the activity of many nitrofuran compounds, could be replaced by other electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF3) group to modulate electronic properties and metabolic fate.
The following table outlines potential bioisosteric replacements for the this compound scaffold.
| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Phenyl Ring -CH₃ | -Cl, -Br | Similar size and lipophilicity; alters electronic properties. u-tokyo.ac.jp |
| Phenyl Ring -H | -F, -D | Minimal steric change; F can block metabolic oxidation; D can slow metabolism (Kinetic Isotope Effect). cambridgemedchemconsulting.com |
| Furan Ring (Oxygen) | Thiophene (Sulfur), Pyrrole (NH) | Alters ring electronics, hydrogen bonding capacity, and metabolic stability. ekb.eg |
| 5-Nitro Group (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃) | Modifies electron-withdrawing strength and potential metabolic pathways. |
| Carboxamide Linker (-CONH-) | Sulfonamide (-SO₂NH-), Reversed Amide (-NHCO-) | Changes geometry, acidity, and hydrogen bonding capabilities. |
Spectroscopic Characterization Techniques for Novel Derivatives
The structural elucidation and confirmation of novel derivatives of this compound rely on a suite of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the newly synthesized compounds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This is one of the most powerful tools for determining the structure of organic compounds. For derivatives of the title compound, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shift values (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while splitting patterns (singlet, doublet, triplet, etc.) reveal the number of adjacent protons. mdpi.com
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. It shows the number of non-equivalent carbon atoms and their respective chemical environments. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their elemental composition. Electrospray Ionization (ESI-MS) is a common technique where the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured, typically revealing the protonated molecule [M+H]⁺. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber, cm⁻¹). For this compound derivatives, key absorptions would include the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and stretches associated with the nitro group and the aromatic rings. mdpi.com
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry unambiguously. researchgate.net
The table below summarizes the primary spectroscopic techniques and the information they provide.
| Technique | Abbreviation | Information Provided | Typical Data for Nitrofuran Carboxamides |
| Proton Nuclear Magnetic Resonance | ¹H NMR | Electronic environment and connectivity of hydrogen atoms. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, multiplicity (s, d, t, m). mdpi.com |
| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Information about the carbon skeleton and functional groups. | Chemical shifts (δ) in ppm for each unique carbon atom. mdpi.com |
| Mass Spectrometry | MS | Molecular weight and elemental formula. | Mass-to-charge ratio (m/z) for the molecular ion or protonated molecule [M+H]⁺. mdpi.com |
| Infrared Spectroscopy | IR | Presence of specific functional groups. | Characteristic absorption bands (cm⁻¹) for N-H, C=O (amide), and -NO₂ groups. mdpi.com |
| X-ray Crystallography | - | Precise 3D molecular structure, bond lengths, and angles. | Cell parameters (a, b, c, β), space group, and atomic coordinates. researchgate.netresearchgate.net |
Green Chemistry Approaches in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact by reducing waste, avoiding hazardous chemicals, and improving energy efficiency. jddhs.com The synthesis of this compound involves two key parts: the formation of the 5-nitrofuran-2-carboxylic acid precursor and its subsequent coupling with 3,4-dimethylaniline. Green approaches can be applied to both stages.
A critical step in synthesizing the nitrofuran core is the nitration of furfural (B47365), a bio-based platform chemical derived from biomass. chemistryviews.orgnih.gov Traditional nitration methods often use harsh and hazardous reagents, leading to poor yields and safety concerns. researchgate.netresearchgate.net
Continuous Flow Synthesis: A significant advancement in the green synthesis of nitrofuran intermediates is the development of continuous flow platforms. chemistryviews.org Recent research has demonstrated a safe and highly efficient continuous flow process for the nitration of furfural using acetyl nitrate (B79036) that is generated in situ. researchgate.net This approach offers several advantages over traditional batch synthesis:
Enhanced Safety: It avoids the isolation and storage of acetyl nitrate, which is known to be unstable and potentially explosive. nih.govresearchgate.net The small reaction volumes inherent to flow chemistry mitigate the risks associated with highly exothermic nitration reactions. researchgate.net
Improved Efficiency and Yield: The platform allows for precise control over reaction parameters (temperature, pressure, stoichiometry), leading to high reproducibility and excellent isolated yields. researchgate.net For example, key nitrofuran pharmaceuticals have been synthesized in under five minutes using this method. chemistryviews.org
Automation and Integration: Modern flow systems can integrate reaction, filtration, and separation units, enabling a streamlined and automated process that can be operated by a single person. chemistryviews.org
Alternative Solvents: Reducing the use of traditional volatile organic compounds (VOCs) by employing greener solvents (e.g., water, supercritical fluids, or bio-based solvents) or solvent-free reaction conditions. jddhs.com
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. For the amide bond formation step, efficient coupling agents and catalytic methods can improve atom economy.
Renewable Feedstocks: The use of furfural, derived from non-food biomass like hemicellulose, is a prime example of using renewable raw materials as a starting point for synthesis. researchgate.net
By embracing techniques like continuous flow synthesis and other core green chemistry principles, the production of this compound and its analogues can be made safer, more efficient, and environmentally sustainable. jddhs.com
Mechanistic Investigations and Target Identification for N 3,4 Dimethylphenyl 5 Nitrofuran 2 Carboxamide
Elucidation of Molecular Mechanisms of Action
The biological activity of N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide is believed to be intrinsically linked to the chemical reactivity of its 5-nitrofuran ring. The prevailing hypothesis posits that this moiety undergoes enzymatic reduction within target cells, leading to the formation of highly reactive intermediates that can exert a range of cytotoxic effects.
Cellular Pathway Modulation
The primary mechanism of action for many nitrofuran compounds involves their intracellular reduction by nitroreductases. This bioactivation process generates a cascade of reactive nitrogen species, including nitroso and hydroxylamine derivatives, as well as superoxide anions. These reactive intermediates are non-specific in their targets and can interact with a multitude of cellular macromolecules, thereby disrupting various cellular pathways.
The current understanding suggests that this compound likely modulates cellular pathways through:
Inhibition of Nucleic Acid Synthesis: The reactive intermediates generated from the reduction of the nitro group can cause damage to DNA and RNA. This can occur through direct strand scission or through the formation of adducts with nucleotide bases, ultimately interfering with replication, transcription, and translation processes.
Disruption of Protein Synthesis: Ribosomal proteins and other components of the translational machinery are susceptible to damage by the reactive species. This can lead to the inhibition of protein synthesis, a critical process for cell viability and function.
Interference with Metabolic Pathways: Key metabolic pathways, such as the citric acid cycle, can be disrupted. The reactive intermediates can inactivate essential enzymes within these pathways by modifying their amino acid residues, leading to a metabolic collapse.
Enzyme Inhibition Studies (e.g., urease, isocitrate lyase)
While the broad-spectrum activity of nitrofurans is attributed to the non-specific reactivity of their reduced metabolites, studies on structurally related compounds suggest that they may also exhibit specific inhibitory effects on key enzymes.
Urease Inhibition:
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. The inhibition of urease can be a valuable therapeutic strategy. Research on 5-nitrofuran-2-yl-thiadiazole derivatives, which share the 5-nitrofuran core with this compound, has demonstrated significant urease inhibitory activity. These findings suggest that this compound may also act as a urease inhibitor. The proposed mechanism of inhibition often involves the interaction of the nitrofuran moiety or its metabolites with the nickel ions in the active site of the enzyme.
Isocitrate Lyase Inhibition:
Isocitrate lyase (ICL) is a key enzyme in the glyoxylate shunt, a metabolic pathway that is essential for the survival of various pathogens, including Mycobacterium tuberculosis, particularly during the persistent phase of infection. The absence of this pathway in humans makes ICL an attractive target for antimicrobial drug development. While direct studies on the inhibition of ICL by this compound are not yet available, the exploration of nitrofuran derivatives as potential ICL inhibitors is an active area of research. The rationale lies in the potential for the nitrofuran scaffold to be chemically modified to specifically interact with the active site of ICL.
Below is a table summarizing the urease inhibitory activity of structurally related 5-nitrofuran-2-yl-thiadiazole derivatives, providing a basis for the potential activity of this compound.
| Compound Derivative | IC₅₀ (µM) against Urease |
| Derivative A | 5.8 ± 0.1 |
| Derivative B | 3.2 ± 0.2 |
| Derivative C | 7.1 ± 0.3 |
| Thiourea (Standard) | 21.6 ± 0.5 |
This table presents hypothetical data based on findings for structurally similar compounds to illustrate the potential for urease inhibition.
Interactions with Key Biological Macromolecules (e.g., tubulin binding)
Beyond enzymatic targets, the interaction of small molecules with essential structural proteins is another avenue for therapeutic intervention. Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs.
The carboxamide moiety present in this compound is a structural feature found in several known tubulin inhibitors. These compounds often exert their effect by binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Although direct experimental evidence for the binding of this compound to tubulin is currently lacking, its structural similarity to other carboxamide-based tubulin inhibitors warrants further investigation into this potential mechanism of action, particularly in the context of any observed cytotoxic or antiproliferative effects.
Identification and Validation of Specific Biological Targets
While the general mechanisms of nitrofuran action provide a broad understanding, the identification of specific, high-affinity molecular targets is crucial for the development of more selective and potent therapeutic agents. This process often involves a combination of phenotypic screening and target deconvolution strategies.
Target Engagement Studies
Once a potential biological target is identified, target engagement studies are essential to confirm that the compound directly interacts with this target in a cellular context. These studies can employ various techniques, such as:
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding.
Affinity-based pulldown assays: These assays use a modified version of the compound to isolate its binding partners from cell lysates.
In-situ photoaffinity labeling: This technique involves a photoreactive version of the compound that covalently crosslinks to its target upon UV irradiation, allowing for subsequent identification.
Currently, there are no published target engagement studies specifically for this compound.
Phenotypic Screening and Target Deconvolution
Phenotypic screening involves testing a compound across a wide range of cell-based assays to identify a desirable cellular phenotype, such as the inhibition of cancer cell growth or the killing of a specific pathogen. This approach is particularly useful for discovering compounds with novel mechanisms of action, as it does not require prior knowledge of a specific target.
Should this compound exhibit a compelling phenotype in such screens, the subsequent and often challenging step is target deconvolution. This process aims to identify the specific molecular target(s) responsible for the observed phenotype. Common target deconvolution strategies include:
Genomic and Proteomic Approaches: Techniques such as expression profiling (microarrays or RNA-seq) and proteomics can identify changes in gene or protein expression that are induced by the compound, providing clues about the pathways and targets it affects.
Chemical Genetics: This approach involves screening for mutations that confer resistance or hypersensitivity to the compound, which can help to identify the target or components of the target pathway.
Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential binding targets based on the compound's structure.
A hypothetical workflow for the phenotypic screening and target deconvolution of this compound is presented in the table below.
| Step | Description |
| 1. Phenotypic Screening | Screen the compound against a panel of cancer cell lines or microbial strains to identify a potent and selective biological effect. |
| 2. Hit Confirmation and Validation | Confirm the activity and determine the potency (e.g., IC₅₀ or MIC) of the compound in the primary screen. |
| 3. Target Deconvolution | Employ a combination of affinity chromatography, expression profiling, and computational modeling to identify candidate protein targets. |
| 4. Target Validation | Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to confirm that the identified target is responsible for the observed phenotype. |
| 5. Mechanism of Action Studies | Conduct further biochemical and cellular assays to elucidate the precise mechanism by which the compound modulates the activity of its validated target. |
Resistance Mechanisms and Strategies to Overcome Them
While direct studies on resistance mechanisms specifically against this compound are not extensively documented in publicly available research, the broader class of 5-nitrofuran compounds has been the subject of mechanistic studies of resistance. The primary mechanisms of resistance to nitrofurans, such as the widely used antibiotic nitrofurantoin (B1679001), are well-characterized and are likely to be relevant to this compound due to the shared 5-nitrofuran core structure, which is central to their antimicrobial activity.
The antimicrobial action of nitrofurans is dependent on their activation by bacterial nitroreductases into highly reactive electrophilic intermediates. These intermediates are responsible for the therapeutic effect by causing widespread damage to bacterial DNA, ribosomes, and other macromolecules. Consequently, the most significant resistance mechanisms involve alterations that prevent this activation or that actively remove the compound from the bacterial cell.
Key Resistance Mechanisms:
Inactivation of Nitroreductases: The principal mechanism of resistance to nitrofurans in bacteria is the enzymatic inactivation of the compound through the mutation of genes encoding nitroreductases. In many bacteria, the key enzymes responsible for the activation of nitrofurans are the oxygen-insensitive nitroreductases NfsA and NfsB. Loss-of-function mutations in the genes nfsA and nfsB are a major contributor to high-level nitrofurantoin resistance. nih.govresearchgate.nettandfonline.commdpi.com These mutations can lead to the production of truncated or faulty proteins that are unable to effectively reduce the nitro group of the furan (B31954) ring, thus preventing the formation of the toxic intermediates necessary for antimicrobial activity. nih.gov
Efflux Pumps: Another significant mechanism of resistance is the active efflux of the antimicrobial agent from the bacterial cell, mediated by efflux pumps. Efflux pumps are transport proteins that play a crucial role in bacterial resistance to a wide range of structurally diverse compounds. nih.govresearchgate.net In the context of nitrofuran resistance, the overexpression of efflux pumps such as OqxAB and AcrAB has been shown to contribute to reduced susceptibility in bacteria like Klebsiella pneumoniae. nih.govnih.gov These pumps can recognize and extrude the nitrofuran compound from the cell, lowering its intracellular concentration and thereby diminishing its efficacy. mdpi.com However, the role of efflux pumps as a major mechanism of nitrofurantoin resistance has been debated, with some studies suggesting a lesser role compared to nitroreductase inactivation. tandfonline.com
The following table summarizes the primary resistance mechanisms observed for the nitrofuran class of compounds:
| Mechanism | Description | Key Genes/Proteins Involved | Effect on Compound |
|---|---|---|---|
| Inactivation of Nitroreductases | Mutations in the genes encoding nitroreductase enzymes prevent the activation of the nitrofuran prodrug into its active, toxic form. | nfsA, nfsB, ribE | Prevents the formation of reactive intermediates, rendering the compound ineffective. |
| Efflux Pumps | Overexpression of efflux pumps actively transports the nitrofuran compound out of the bacterial cell, reducing its intracellular concentration. | OqxAB, AcrAB | Decreases the concentration of the compound at its site of action. |
Strategies to Overcome Resistance:
Addressing the challenge of resistance to nitrofurans involves several potential strategies, primarily focused on circumventing the identified resistance mechanisms.
Development of Efflux Pump Inhibitors (EPIs): A promising strategy to combat efflux-mediated resistance is the co-administration of the antimicrobial agent with an efflux pump inhibitor. EPIs are compounds that can block the activity of efflux pumps, thereby restoring the intracellular concentration of the antibiotic to effective levels. nih.govnih.gov The development of potent and non-toxic EPIs is an active area of research and could potentially rejuvenate the efficacy of nitrofurans against resistant strains.
Modification of the Chemical Structure: Rational drug design can be employed to create new nitrofuran analogs that are less susceptible to existing resistance mechanisms. This could involve modifications to the molecular structure that either prevent recognition by efflux pumps or allow for activation by a broader range of nitroreductases, thereby reducing the impact of mutations in specific enzymes.
Combination Therapy: The use of this compound in combination with other antimicrobial agents that have different mechanisms of action could provide a synergistic effect and reduce the likelihood of the emergence of resistance.
It is important to note that while these mechanisms and strategies are well-established for the nitrofuran class, further research is needed to specifically investigate the resistance profile of this compound and to develop targeted approaches to overcome any potential resistance.
Structure Activity Relationship Sar Studies and Lead Optimization of N 3,4 Dimethylphenyl 5 Nitrofuran 2 Carboxamide Derivatives
Systematic Exploration of Structural Modifications and Their Biological Impact
The optimization of nitrofuran derivatives involves a systematic approach to structural modification to improve efficacy, bioavailability, and metabolic stability. nih.gov Researchers have explored a wide range of modifications, including altering substituents on the aromatic ring, replacing the furan (B31954) ring with other heterocyclic systems, and modifying the linker between the core structures. These efforts aim to enhance the compound's interaction with its biological target while minimizing off-target effects. nih.govnih.gov
Influence of Substituent Nature and Position on Efficacy
The nature and position of substituents on the phenyl ring of N-phenyl-5-nitrofuran-2-carboxamide derivatives significantly impact their biological efficacy. Studies on related N-benzyl-5-nitrofuran-2-carboxamides have demonstrated that substitutions on the phenyl ring can dramatically alter antitubercular activity. nih.gov
For example, the introduction of a chlorine atom at different positions on the phenyl ring of a parent compound resulted in varied potency. A 4-chloro substitution led to a four-fold enhancement in antibacterial activity, whereas a 3-chloro substitution resulted in a two-fold decrease in potency, and a 2-chloro substitution caused a 16-fold loss of activity. nih.gov This highlights the sensitivity of the molecule's activity to the substituent's position.
Further modifications explored the addition of various functional groups. Adding an -OH group at the N-α position of a related furan-based compound, FZD, enhanced its activity against S. aureus (MIC of 1.5625 μg/ml), which was attributed to the active hydrogen on the hydroxyl group potentially forming hydrogen bonds with target proteins. nih.gov In contrast, replacing the hydroxyl with a methoxy (B1213986) group (–OCH3) led to low activity. nih.gov In another series, introducing electron-donating groups like 4-OCH3 on a terminal phenoxy ring improved antitubercular activity, while electron-withdrawing groups such as 4-OCF3 and 4-CF3 were less potent. nih.gov
| Compound Series | Modification | Resulting Activity (MIC) | Reference |
|---|---|---|---|
| JSF-3449 Analog | 4-chloro substitution | 0.098 µM (4x enhancement) | nih.gov |
| JSF-3449 Analog | 3-chloro substitution | Less potent (2x decrease) | nih.gov |
| JSF-3449 Analog | 2-chloro substitution | Reduced activity (16x decrease) | nih.gov |
| FZD Analog | N-α position -OH group | 1.5625 µg/ml vs S. aureus | nih.gov |
| FZD Analog | N-α position -OCH3 group | Low activity | nih.gov |
| Phenoxy Ring Analog | 4-OCH3 substitution | 0.078 µM | nih.gov |
| Phenoxy Ring Analog | 4-OCF3 substitution | Less potent | nih.gov |
Impact of Different Heterocyclic Ring Systems on Activity Profile
The 5-nitrofuran ring is a well-established pharmacophore associated with the antitubercular activity of this class of compounds. nih.gov However, research has also explored replacing the furan ring with other heterocyclic systems to modulate the activity profile. A comprehensive QSAR study involving 126 nitrofuran derivatives included analogues where the furan ring was replaced with thiophene (B33073), thiazole (B1198619), pyrrole, and imidazole (B134444) systems. aimspress.com
The findings from these studies often reinforce the importance of the 5-nitrofuran moiety for potent activity. For instance, in a series of N'-((5-nitrofuran-2-yl/4-nitrophenyl) methylene) substituted hydrazides, the 5-nitrofuran-2-yl-methylene analogs were found to be more potent than the 4-nitrobenzylidene substituted analogs. researchgate.net Similarly, other studies have synthesized and evaluated compounds where the core is a 5-nitrofuran or 5-nitrothiophene linked to a benzimidazole (B57391) scaffold. researchgate.net The exploration of different heterocyclic cores, such as imidazo-fused azines and azoles tagged with a 5-nitrofuran moiety, has also been undertaken to assess their activity against a range of pathogens. mdpi.com These investigations aim to discover novel scaffolds that may offer advantages in terms of efficacy, selectivity, or reduced toxicity. mdpi.com
Modulation of Physicochemical Properties for Enhanced Biological Activity
Altering the physicochemical properties of lead compounds is a key strategy in drug optimization. nih.gov Modifications are intended to improve characteristics such as solubility, which can, in turn, enhance bioavailability. For example, the introduction of a hydroxyl group can change a drug's solubility and pKa. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to formulate a mathematical relationship between the chemical structures of a series of compounds and their biological activities. arxiv.org For 5-nitrofuran-2-yl derivatives, QSAR models are developed to understand the structural requirements for their antitubercular activity and to predict the potency of new, unsynthesized analogues. arxiv.orgnih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build these predictive relationships. arxiv.orgaimspress.com
Development of Predictive Models
The development of a predictive QSAR model is a multi-step process that involves careful data set selection, descriptor calculation, variable selection, and rigorous validation. nih.govtaylorfrancis.comresearchgate.net For a series of 5-nitrofuran-2-yl derivatives, the biological activity data, typically expressed as the half-maximal inhibitory concentration (IC50 or MIC), is converted to a logarithmic scale (pIC50) to create a linear relationship with the free energy of binding. arxiv.org
A dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external compounds. arxiv.org Various statistical methods are employed, including multiple linear regression (MLR) and partial least squares (PLS) analysis. aimspress.com For example, a QSAR study on 126 nitrofuran derivatives used a combinatorial protocol in multiple linear regression (CP-MLR) to identify 16 key descriptors from six different classes. aimspress.com
Validation is a critical step to ensure the robustness and predictive power of the model. nih.gov Internal validation is often performed using leave-one-out cross-validation (q²), while external validation is assessed by the model's ability to predict the activity of the test set compounds (predictive r²). nih.govresearchgate.net A predictive QSAR model is generally considered reliable if the value of pred_r² is greater than 0.5. arxiv.org Y-scrambling or randomization tests are also used to confirm that the model is not the result of a chance correlation. arxiv.orgnih.gov
| QSAR Study | Model Type | Key Statistical Parameters | Reference |
|---|---|---|---|
| Thieno-pyrimidine Derivatives | CoMFA | q² = 0.818, r² = 0.917 | mdpi.com |
| Thieno-pyrimidine Derivatives | CoMSIA | q² = 0.801, r² = 0.897 | mdpi.com |
| N-phenyl-tetrahydropyrimidine-5-carboxamides | CoMFA | q² = 0.68, r² = 0.98, r²(pred) = 0.41 | nih.gov |
| N-phenyl-tetrahydropyrimidine-5-carboxamides | CoMSIA | q² = 0.58, r² = 0.95, r²(pred) = 0.32 | nih.gov |
| N-hydroxyphenyl acrylamides | 3D-QSAR | Q² = 0.528, R² = 0.883, Predictive r² = 0.765 | researchgate.net |
Identification of Key Pharmacophore Features
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are crucial for a molecule's biological activity. researchgate.net For nitrofuran derivatives and related compounds, these studies help to understand the key interactions between the drug molecule and its target. researchgate.net
QSAR studies on antitubercular nitrofuran analogues have identified several important descriptors and structural features. aimspress.com The presence of the furan ring substituted by a nitro group is considered essential for antitubercular activity. aimspress.com Other key features identified include:
Topological and 2D Autocorrelation Descriptors : Studies have shown these descriptors to be influential parameters in the antileishmanial activity of related thiadiazole derivatives derived from 5-nitrofuran. researchgate.net
Electronic and Steric Fields : 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov
Specific Functional Groups : Descriptors from QSAR models suggest that for improved activity, the number of double bonds, sulfur atoms, and fragments like thiazole or morpholine (B109124) should be minimized. aimspress.com Conversely, features like the Kier-Hall electrotopological states (Ss) have a positive influence on activity. aimspress.com
Spatial Relationships : The topological descriptor T(O…S), which represents the distance between oxygen and sulfur atoms, suggests that a minimum gap is favorable for activity in certain series. aimspress.com
These identified pharmacophoric features provide a rational basis for the design of new N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide derivatives with potentially enhanced potency and better selectivity. researchgate.net
Strategies for Lead Optimization of this compound Derivatives
Improvement of Potency and Selectivity
The potency of the 5-nitrofuran-2-carboxamide series is critically influenced by the nature of the substituent on the amide nitrogen. Structure-activity relationship (SAR) studies have systematically explored modifications to both the linker between the amide and the phenyl ring, and the substitutions on the phenyl ring itself to maximize potency. nih.gov
Initial investigations into the linker length between the amide nitrogen and the phenyl ring showed that a benzyl (B1604629) group (a one-carbon spacer) was optimal for activity. nih.gov Analogs with zero, two, or three-carbon spacers were found to be less potent. nih.gov
Further enhancements in potency were achieved by modifying the phenyl ring of the N-benzyl moiety. The introduction of various substituents at different positions was explored. For instance, adding an α,α-dimethyl group to the benzylic carbon was a key strategy. nih.govnih.gov While maintaining potency, this modification also had significant positive impacts on other properties discussed later. Subsequent modifications focused on the aromatic ring of this new scaffold.
Key findings from these SAR studies include:
Electron-donating groups: The addition of electron-donating groups at the 4-position of the α,α-dimethylbenzyl ring generally led to improved potency against Mycobacterium tuberculosis. For example, analogs with 4-methyl (CH3), 4-ethyl (C2H5), and 4-isopropyl (iPr) groups demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to the unsubstituted parent compound. nih.gov
Electron-withdrawing groups: Most electron-withdrawing groups at the 4-position, such as 4-fluoro (F) and 4-trifluoromethyl (CF3), resulted in potency similar to the parent compound, while a 4-cyano (CN) group was detrimental to activity. nih.gov However, a 4-chloro (Cl) analog showed a modest improvement in MIC. nih.gov
Positional Isomers: The position of substituents on the phenyl ring was also critical. For instance, a 2-methoxy (2-OCH3) substituent on a related scaffold provided a significant boost in potency and an excellent cytotoxicity profile. nih.gov
These systematic modifications allowed for the fine-tuning of the molecule's interaction with its biological target, thereby enhancing its potency and selectivity. nih.gov
Table 1: Effect of Phenyl Ring Substitution on Antitubercular Potency
| Compound | Modification on α,α-dimethylbenzyl scaffold | MIC (μM) vs. M. tuberculosis H37Rv |
|---|---|---|
| 11 | Unsubstituted | 0.20 |
| 20 | 4-Cl | 0.15 |
| 21 | 4-CH3 | 0.078 |
| 22 | 4-C2H5 | 0.078 |
| 25 | 4-F | 0.20 |
| 27 | 4-CF3 | 0.20 |
| 40 (JSF-4088) | 2-OCH3 (on N-benzyl scaffold with α,α-dimethyl linker) | 0.019 |
Data sourced from Gallardo-Macias, et al. (2019). nih.gov
Optimization of In Vitro Cytotoxicity Profile
A major challenge in drug development is ensuring that a potent compound is not toxic to host cells. For the 5-nitrofuran-2-carboxamide series, a key optimization goal was to reduce in vitro cytotoxicity against mammalian cells, often measured using cell lines like Vero (monkey kidney epithelial) cells. nih.govnih.gov A high CC50 value (the concentration that causes 50% cell death) is desirable, as is a high Selectivity Index (SI), which is the ratio of CC50 to MIC.
A highly successful strategy for mitigating cytotoxicity was the introduction of an α,α-dimethyl group on the carbon atom adjacent to the amide nitrogen (the benzylic carbon). nih.gov This structural modification consistently led to a significant decrease in cytotoxicity (higher CC50 values) across a range of analogs. For example, the α,α-dimethyl analog of the 4-chlorobenzyl derivative showed a CC50 of >150 μM, a marked improvement over the parent benzyl compound. nih.gov This modification was hypothesized to reduce the formation of toxic metabolites. nih.gov
The choice and position of substituents on the phenyl ring also played a role in the cytotoxicity profile. While some potent analogs exhibited increased cytotoxicity, careful selection of substituents could balance potency and toxicity. The 2-methoxy substituted analog (JSF-4088) emerged as a particularly promising compound, demonstrating both high potency (MIC = 0.019 μM) and low cytotoxicity (CC50 > 120 μM). nih.govnih.gov
Table 2: Impact of Structural Modifications on Cytotoxicity
| Compound | Key Structural Feature | Potency (MIC, μM) | Cytotoxicity (CC50, μM) vs. Vero Cells | Selectivity Index (SI = CC50/MIC) |
|---|---|---|---|---|
| JSF-3449 | N-benzyl | 0.20 | 6.7 | 33 |
| 6 | N-(4-chlorobenzyl) | 0.10 | 2.9 | 29 |
| 11 | N-(α,α-dimethylbenzyl) | 0.20 | >150 | >750 |
| 40 (JSF-4088) | N-(α,α-dimethyl-2-methoxybenzyl) | 0.019 | >120 | >6315 |
Data sourced from Gallardo-Macias, et al. (2019). nih.gov
Enhancing in vivo Performance
For a drug to be effective, it must not only be potent and selective but also possess favorable pharmacokinetic properties, including metabolic stability. researchgate.net Poor metabolic stability often leads to rapid clearance from the body and low bioavailability, hindering therapeutic efficacy. researchgate.net A key focus in the optimization of the 5-nitrofuran-2-carboxamide series was to improve stability in mouse liver microsomes (MLM), which serves as an in vitro model for predicting in vivo metabolism. nih.gov
The initial lead compound, N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449), showed poor metabolic stability. The strategic addition of the α,α-dimethyl group to the benzylic linker proved to be a critical breakthrough. nih.govnih.gov This modification sterically hinders metabolic oxidation at that position, a common site of metabolism for benzyl groups. The result was a dramatic improvement in metabolic stability. For example, the half-life (t1/2) in mouse liver microsomes for the α,α-dimethyl analog 11 was significantly longer than for the parent benzyl compound. nih.gov
This enhanced microsomal stability translated directly to improved pharmacokinetic (PK) profiles in mice. Compounds with the α,α-dimethyl modification showed significantly better exposure in plasma after oral administration. nih.gov This demonstrates a successful pharmacokinetically-guided optimization approach, where in vitro stability data was used to design compounds with superior in vivo performance. researchgate.net
Table 3: Effect of α,α-dimethyl Substitution on Metabolic Stability
| Compound | Key Structural Feature | Mouse Liver Microsomal Stability (t1/2, min) |
|---|---|---|
| JSF-3449 | N-benzyl | <5 |
| 11 | N-(α,α-dimethylbenzyl) | 108 |
| 17 | N-(α,α-dimethyl-2-benzothiophenemethyl) | <2.13 |
| 19 | N-(α,α-dimethyl-2-naphthylmethyl) | <2.13 |
Data sourced from Gallardo-Macias, et al. (2019). nih.gov
Computational Chemistry and in Silico Approaches in N 3,4 Dimethylphenyl 5 Nitrofuran 2 Carboxamide Research
Molecular Docking Studies
Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand, thereby elucidating its potential mechanism of action at an atomic level. researchgate.net
For nitrofuran derivatives, molecular docking studies have been instrumental in identifying key binding interactions with various biological targets, particularly bacterial enzymes. These enzymes, such as nitroreductases and azoreductases, are responsible for activating the nitrofuran prodrugs into their cytotoxic form. mdpi.com
Studies on analogous nitrofuran compounds interacting with bacterial nitroreductases reveal several critical interactions. mdpi.comajprd.com The nitro group, a hallmark of this chemical class, is often essential for activity and is typically positioned deep within the enzyme's active site, near a flavin mononucleotide (FMN) cofactor. mdpi.com This positioning is crucial for the reduction process that activates the drug. mdpi.com
Key interactions observed in docking studies of related nitrofuran derivatives include:
Hydrogen Bonds: The nitro group and the oxygen atom of the furan (B31954) ring frequently form hydrogen bonds with amino acid residues in the active site, such as Arginine (Arg), Serine (Ser), and Tryptophan (Trp). ajprd.comnih.gov The amide linker, present in N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide, also provides hydrogen bond donor and acceptor sites that can anchor the ligand to the protein.
π-Stacking Interactions: The aromatic furan ring can engage in π-stacking interactions with aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe), which helps to correctly orient the molecule within the catalytic region. mdpi.com
Hydrophobic Interactions: The dimethylphenyl group of this compound would be expected to form lipophilic contacts within hydrophobic pockets of the target protein, contributing to binding affinity and selectivity. mdpi.comnih.gov
For instance, docking of various nitrofuran derivatives into the active site of E. coli nitroreductase (PDB ID: 1YLU) has identified common interactions with residues like GLU165, ARG207, LYS205, and SER12. ajprd.com
Table 1: Common Interacting Residues for Nitrofuran Derivatives in Bacterial Nitroreductase (1YLU)
| Interacting Amino Acid Residue | Type of Interaction | Reference |
|---|---|---|
| Glutamic acid (GLU 165) | Hydrogen Bond | ajprd.com |
| Arginine (ARG 10 & 207) | Hydrogen Bond | ajprd.com |
| Serine (SER 12, 39 & 40) | Hydrogen Bond | ajprd.com |
| Lysine (LYS 205) | Hydrogen Bond | ajprd.com |
| Tryptophan (Trp 214) | Hydrogen Bond | nih.gov |
A primary goal of molecular docking is to predict the binding energy (often represented as a docking score) and the most stable conformation (binding mode) of the ligand in the target's active site. researchgate.net Lower docking scores typically indicate a higher predicted binding affinity. ajprd.com
For various nitrofuran derivatives tested against E. coli nitroreductase, docking scores have been reported in the range of -5.9 to -8.8 kcal/mol. ajprd.comresearchgate.net These values suggest strong and stable binding within the enzyme's active site. ajprd.com The predicted binding modes consistently show the nitrofuran core positioned for interaction with the FMN cofactor, a necessary step for the drug's bioactivation. mdpi.com The specific orientation and affinity can be significantly influenced by the nature of the substituent on the carboxamide group, such as the 3,4-dimethylphenyl moiety, which can explore different sub-pockets within the binding site. mdpi.com Induced-fit docking (IFD) models, which allow for protein flexibility, have been applied to nitrofuran research to provide a more accurate representation of these binding events. nih.gov
Table 2: Predicted Binding Affinities for Representative Nitrofuran Analogues against E. coli Nitroreductase
| Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Hydroxymethyl nitrofurantoin (B1679001) | -8.8 | ajprd.com |
| Nifuroxazide | -8.4 | ajprd.com |
| Nitrofurantoin (Standard) | -8.1 | ajprd.com |
| Furazolidone (B1674277) | -7.6 | ajprd.com |
| Nitrofurazone | -7.3 | ajprd.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org For drug discovery, MD simulations provide a dynamic view of the protein-ligand complex, offering insights that are not available from static docking models. nih.gov They are used to assess the stability of the docked pose, observe conformational changes, and understand the behavior of the complex in a simulated physiological environment. microbenotes.com
While specific MD simulation data for this compound is not available, the general protocol involves taking the best-docked pose from molecular docking and subjecting it to a simulation in a water-solvated, ionic environment at physiological temperature and pressure. nih.gov The stability of the protein-ligand complex is then assessed by analyzing metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time. frontiersin.org
A stable simulation, indicated by a low and converged RMSD value, suggests that the ligand remains securely bound in the active site in the predicted conformation. RMSF analysis can highlight which parts of the protein and ligand are flexible and which are stable, providing clues about the key interactions that anchor the ligand. frontiersin.org
MD simulations allow researchers to observe the dynamic behavior of the protein-ligand complex. gauss-centre.eu This includes monitoring the persistence of key interactions (like hydrogen bonds) identified in docking studies and identifying the role of water molecules in mediating contacts at the binding interface. frontiersin.org These simulations can reveal whether the initial docked pose evolves into a more stable binding mode, or if the ligand is unstable and likely to dissociate. gauss-centre.eu This detailed understanding of the complex's behavior over time is critical for confirming the validity of a proposed binding mode and for guiding further optimization of the ligand. nih.gov
Computer-Aided Drug Design (CADD) Strategies
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the discovery and design of new drugs. microbenotes.com The investigation of nitrofuran derivatives, including compounds like this compound, heavily relies on CADD strategies to identify and optimize lead compounds. nih.gov
The process typically begins with identifying a biological target. microbenotes.com For nitrofuran antibacterials, targets often include bacterial nitroreductases. mdpi.com CADD strategies then diverge into two main branches:
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD methods like molecular docking and virtual screening are employed. microbenotes.com Large chemical libraries can be computationally screened against the protein's binding site to identify potential "hits" that have favorable predicted binding energies and interactions. nih.gov These hits can then be synthesized and tested experimentally. The structural information from docking guides the rational modification of the compound to improve its potency and selectivity. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a known 3D target structure, LBDD methods are used. These strategies rely on the knowledge of a set of existing molecules known to be active. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build a model that defines the essential chemical features required for biological activity. aimspress.com This model can then be used to screen databases for new compounds that possess these features or to guide the modification of existing compounds. aimspress.com
For nitrofuran research, a common CADD strategy involves using SBDD to dock a series of newly designed carboxamide derivatives into the active site of a target enzyme to prioritize which compounds should be synthesized for antitubercular or antibacterial testing. nih.govnih.gov
Virtual Screening and Library Design
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govsci-hub.box This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. VS methodologies are generally categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). idrblab.orgnih.gov
Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional (3D) structure of the biological target, which is often obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is the most common SBVS method, where candidate molecules from a library are computationally fitted into the binding site of the target. A scoring function is then used to estimate the binding affinity and rank the compounds. nih.gov In research on nitrofuran derivatives, SBVS is used to screen compound libraries against potential bacterial targets, such as nitroreductases, which are crucial for the activation of these prodrugs. aimspress.com For instance, studies on 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, which share the core nitrofuran "warhead," have utilized molecular docking to investigate interactions with a pool of potential bacterial enzyme targets, including azoreductase (AzoR) and various nitroreductases (NfsA, NfsB). nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These techniques rely on the knowledge of a set of molecules known to be active. idrblab.org Methods include pharmacophore modeling and similarity searching. A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. dovepress.comresearchgate.net This model is then used as a query to search for new molecules with the same features. For nitrofuran-carboxamides, a pharmacophore could be developed based on the essential structural motifs required for antitubercular activity, such as the nitro group and specific aromatic features. nih.gov
Library Design: The principles of virtual screening are also applied to design focused chemical libraries for synthesis. nih.gov Starting with a core scaffold like the 5-nitrofuran-2-carboxamide, computational methods can be used to design a library of analogs with diverse substituents on the phenyl ring. The goal is to create a set of compounds that systematically explore the structure-activity relationship (SAR) to improve properties like potency, selectivity, and solubility. nih.gov For example, a second-generation library of nitrofuran compounds was designed to enhance bioavailability and solubility while preserving potent antitubercular activity. nih.gov
De Novo Design Approaches
De novo design is a computational strategy for creating entirely new molecules with desired properties, rather than searching for them in existing libraries. mdpi.comresearchgate.net These methods construct novel chemical structures piece by piece (atom-by-atom or fragment-by-fragment) directly within the binding site of a target protein. nih.gov
The process typically involves:
Identifying a Scaffold: Starting with a known core structure, such as the N-(phenyl)-5-nitrofuran-2-carboxamide scaffold.
Fragment Placement: Placing small molecular fragments or "seed" structures in favorable positions within the target's active site.
Molecule Growth/Linking: Growing new bonds and atoms from the initial fragment or linking multiple fragments together to form a complete molecule.
Scoring and Optimization: Evaluating the designed molecules for binding affinity, chemical stability, and synthetic feasibility.
In the context of this compound, a de novo design algorithm could use the nitrofuran-carboxamide core as an anchor within the active site of a mycobacterial enzyme. The software would then explore different substitutions on the phenyl ring, suggesting novel analogs that optimize interactions with the protein's binding pocket. This approach has the potential to generate unique chemical entities with significantly improved potency or novel mechanisms of action that might not be present in existing compound databases. mdpi.com
Predictive Modeling for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. globalresearchonline.net Once a statistically robust QSAR model is developed, it can be used to predict the activity of newly designed compounds before they are synthesized. aimspress.comaimspress.com
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., Minimum Inhibitory Concentration - MIC) is collected. For nitrofuran analogs, this would involve a set of derivatives with measured antitubercular activity. aimspress.com
Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govresearchgate.netfrontiersin.org
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is not a result of chance correlation.
Studies on nitrofuran derivatives have successfully employed 2D-QSAR to model their antitubercular activity. aimspress.comaimspress.com These models have identified several key descriptors that influence the potency of the compounds. aimspress.com
| Descriptor Class | Descriptor Example | Influence on Antitubercular Activity | Interpretation |
|---|---|---|---|
| Constitutional | Number of double bonds | Negative | A lower number of double bonds in the overall structure may be favorable for activity. aimspress.com |
| Functional | Number of Sulphur atoms | Negative | The presence of sulfur-containing fragments like thiazole (B1198619) or thiophene (B33073) may decrease activity. aimspress.com |
| Topological | T(O...S) | Negative | A minimum topological distance (gap) between oxygen and sulfur atoms is suggested to be favorable for activity. aimspress.com |
| Atom-Centered Fragments | Kier-Hall Electrotopological States (Ss) | Positive | The electrotopological state of sulfur atoms positively influences activity, suggesting a specific role for this atom when present. aimspress.com |
| Indicator Parameter | Presence of Nitro-substituted Furan Ring | Positive | This core fragment is consistently identified as essential for the antitubercular activity of the compound class. aimspress.comaimspress.com |
These predictive models serve as valuable guides for designing new analogs, such as derivatives of this compound, with potentially enhanced antitubercular efficacy. nih.gov
In Silico ADME Prediction Methodologies
For a compound to be a successful drug, it must not only be potent against its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Predicting these properties early in the drug discovery process using in silico methods is crucial to reduce the high attrition rates of drug candidates in later stages. cambridge.orgcambridge.org These computational models predict the pharmacokinetic profile of a molecule based solely on its structure. nih.gov
Various methodologies are employed for in silico ADME prediction:
Physicochemical Property-Based Rules: These are empirical rules derived from the analysis of known drugs. The most famous is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound has a molecular weight >500 Da, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Many software tools calculate these and other "drug-likeness" properties.
Quantitative Structure-Property Relationship (QSPR) Models: Similar to QSAR, QSPR models establish a mathematical relationship between a compound's structure (via molecular descriptors) and its ADME properties. cambridge.org Models are developed to predict specific endpoints like aqueous solubility (LogS), blood-brain barrier penetration (logBB), plasma protein binding (PPB), and inhibition of cytochrome P450 (CYP) enzymes. cambridge.orgmdpi.com
Mechanistic and Simulation-Based Models: These more complex models attempt to simulate the underlying physical processes. For example, quantum mechanical calculations can be used to predict sites of metabolism by identifying the atoms in a molecule most susceptible to oxidation by CYP enzymes. cambridge.org
A variety of freely accessible and commercial software packages, such as SwissADME, PreADMET, and ADMETlab, are widely used to perform these predictions. semanticscholar.orgsci-hub.seresearchgate.netresearchgate.net
| ADME Parameter | Significance | Common In Silico Prediction Methodology |
|---|---|---|
| Aqueous Solubility | Impacts dissolution and absorption. | QSPR models correlating descriptors (e.g., topological polar surface area, logP) with experimental solubility data (LogS). nih.gov |
| Gastrointestinal (GI) Absorption | Determines how much of an oral drug enters circulation. | Models based on physicochemical properties (e.g., Lipinski's rules) and permeability assays like Caco-2 cell models. nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Crucial for CNS-targeting drugs; avoidance is key for others to prevent side effects. | QSPR models predicting the logBB value based on descriptors like polarity and molecular size. cambridge.org |
| Plasma Protein Binding (PPB) | Affects drug distribution and availability; only the unbound fraction is active. | QSPR and machine learning models trained on experimental binding data. cambridge.org |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | Pharmacophore models, molecular docking into CYP enzyme active sites, and machine learning classifiers. sci-hub.se |
| Site of Metabolism (SOM) Prediction | Identifies which part of the molecule is likely to be metabolized. | Rule-based systems and quantum mechanics calculations to determine atom reactivity. cambridge.org |
By applying these methodologies to this compound, researchers can computationally forecast its drug-like properties, identify potential pharmacokinetic liabilities, and guide structural modifications to optimize its ADME profile before committing to extensive laboratory synthesis and testing. springernature.comresearchgate.net
Future Research Directions and Broader Therapeutic Implications of N 3,4 Dimethylphenyl 5 Nitrofuran 2 Carboxamide
Emerging Research Areas for Nitrofuran Carboxamides
The foundational antibacterial mechanism of nitrofurans involves their reduction by microbial nitroreductases to form reactive intermediates that damage cellular components like DNA and proteins. mdpi.comresearchgate.netnih.gov While this has been the basis for their clinical use for decades, current research is delving into more specific and novel applications for nitrofuran carboxamides. mdpi.comresearchgate.net
One key emerging area is the development of nitrofuran-based compounds as selective inhibitors for specific microbial targets beyond general cytotoxicity. For instance, research has identified potential targets in Mycobacterium tuberculosis, the causative agent of tuberculosis. These targets include:
Enoyl-acyl carrier protein reductase (InhA): A crucial enzyme in the synthesis of mycolic acids, essential components of the mycobacterial cell wall. mdpi.com
Arylamine N-acetyltransferase (TBNAT): An enzyme implicated in the intracellular survival of M. tuberculosis within macrophages. mdpi.com
EthR: A transcriptional repressor that regulates the activation of the pro-drug ethionamide. Inhibiting EthR could enhance the efficacy of existing antibiotics. mdpi.com
By fine-tuning the molecular structure of these compounds, researchers aim to achieve high selectivity for these microbial targets, potentially leading to more potent drugs with fewer side effects. mdpi.com
Beyond antibacterial applications, the furan-2-carboxamide scaffold is being explored for entirely new therapeutic purposes. Studies have investigated these derivatives as:
Anticancer agents: A novel furan-2-carboxamide derivative has been identified as a microtubule-stabilizing agent, which can induce mitotic arrest and apoptosis in cancer cells. nih.gov
Antibiofilm agents: Furan-2-carboxamides have been designed as bioisosteric replacements for furanones to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net This is particularly significant as biofilm formation is a major contributor to chronic infections and antibiotic resistance. nih.gov
Potential for Combination Therapies
The treatment of complex infectious diseases, such as tuberculosis, almost invariably requires multi-drug regimens to prevent the emergence of resistance and effectively clear the pathogen. nih.gov Given the activity of nitrofuran derivatives against M. tuberculosis, there is significant potential for incorporating compounds like N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide into combination therapies. nih.govnih.gov
The rationale for combination therapy is rooted in the ability of different drugs to target various bacterial populations and physiological states within the host. nih.gov For example, the established nitrofuran drug furazolidone (B1674277) is already used as part of a combination therapy for Helicobacter pylori infections. researchgate.net This precedent suggests that novel nitrofuran carboxamides could be paired with other antitubercular agents to potentially shorten treatment duration and improve outcomes, especially against multi-drug resistant (MDR) strains. nih.gov
Advancements in Drug Delivery Systems for Nitrofuran Compounds
A significant hurdle for many nitrofuran compounds is their poor physicochemical properties. Many belong to Class IV of the Biopharmaceutical Classification System, meaning they exhibit both low aqueous solubility and poor permeability, which leads to low oral bioavailability. nih.govmdpi.com This often necessitates high doses to be effective, which can increase the risk of side effects. nih.gov
To overcome these limitations, modern pharmaceutical research is focusing on advanced drug delivery systems. One promising approach is the use of nanocarriers. For example, cubosomes, which are nano-sized, self-assembled liquid crystalline particles, have been used to encapsulate the nitrofuran drug nifuroxazide. researchgate.net This formulation demonstrated a twofold increase in bioavailability and enhanced lung tissue concentration in animal models, highlighting the potential of such systems to improve the therapeutic profile of poorly soluble drugs. researchgate.net Such delivery systems could be pivotal in enabling the effective and safe administration of future nitrofuran carboxamide therapeutics. researchgate.netnih.gov
Challenges and Opportunities in the Development of Next-Generation Furan-2-carboxamide Therapeutics
The development of new furan-2-carboxamide drugs faces both significant challenges and exciting opportunities.
Challenges:
Toxicity: The primary mechanism of action for many nitrofurans involves the generation of reactive radicals, which can be toxic to human cells, not just pathogens. nih.gov This non-specific cytotoxicity is a major safety concern that must be addressed in drug design.
Solubility and Bioavailability: As mentioned, poor solubility is a common issue that can hinder the clinical translation of otherwise potent compounds. nih.govmdpi.com
Drug Resistance: While nitrofurans have generally maintained efficacy over many years, the potential for resistance development always exists and must be carefully monitored. researchgate.netresearchgate.net
Opportunities:
Target Selectivity: The primary opportunity lies in the rational design of derivatives with high selectivity for microbial enzymes, such as specific nitroreductases, over human ones. mdpi.com This could significantly widen the therapeutic window, reducing toxicity while maintaining efficacy.
Bioisosteric Replacement: Designing furan-2-carboxamides as more stable bioisosteres of other active compounds, such as furanones, has already proven successful in creating potent antibiofilm agents. nih.govresearchgate.net This strategy can be applied to other therapeutic areas.
Broader Impact on Neglected Tropical Diseases and Resistant Pathogens
The potential impact of advanced nitrofuran carboxamides extends to some of the world's most pressing health issues, including neglected tropical diseases (NTDs) and infections caused by multidrug-resistant pathogens.
Nitroaromatic compounds, the broader class to which nitrofurans belong, have long been used against protozoan parasites that cause NTDs. encyclopedia.pubresearchgate.net Research has demonstrated the activity of nitrofuran derivatives against Schistosoma species and there is ongoing interest in their potential for treating diseases like leishmaniasis and trypanosomiasis. encyclopedia.pubresearchgate.netresearchgate.net
Furthermore, the fight against antimicrobial resistance is a global health priority. Nitrofurans have shown promise against the so-called ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their high levels of drug resistance and are a major cause of hospital-acquired infections. mdpi.comnih.gov Novel nitrofuran compounds have been identified that exhibit potent, broad-spectrum bactericidal activity against MDR bacteria, including carbapenem-resistant Acinetobacter baumannii, and retain potency against existing nitrofurantoin-resistant isolates. nih.govresearchgate.net The development of next-generation furan-2-carboxamides could therefore provide crucial new weapons in the arsenal (B13267) against these formidable pathogens. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Nitration of furan-2-carboxylic acid to yield 5-nitrofuran-2-carboxylic acid.
- Step 2 : Activation of the carboxyl group using coupling agents (e.g., EDCI/HOBt) for amide bond formation with 3,4-dimethylaniline .
- Critical Parameters : Temperature control (<5°C) during nitration minimizes side reactions. Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and purity.
- Yield Optimization : Use of anhydrous conditions and catalytic DMAP improves amidation efficiency.
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) reduces thermal motion artifacts.
- Refinement : SHELXL is preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters.
- Visualization : ORTEP-III generates thermal ellipsoid plots to validate molecular geometry (e.g., confirming planarity of the nitrofuran ring).
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions (e.g., methyl groups on the phenyl ring at δ ~2.2 ppm).
- IR : Nitro group absorption (~1520 cm) and amide C=O stretch (~1680 cm) validate functional groups.
- Contradictions : Discrepancies between calculated and observed -NMR shifts may arise from solvent effects or hydrogen bonding; DFT calculations (e.g., Gaussian) can reconcile these .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, substituent bulk) impact the biological activity of this compound?
- Methodological Answer :
- SAR Studies : Replace the nitro group with other electron-withdrawing groups (e.g., CF) and compare antimicrobial efficacy via MIC assays.
- Example : Analogues with 3-nitrofuran show reduced activity against S. aureus due to steric hindrance from the 3,4-dimethylphenyl group .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).
Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed?
- Methodological Answer :
- Disorder Sources : Rotational freedom of the dimethylphenyl group or nitro group orientation.
- Refinement Strategy : SHELXL’s PART instruction partitions disordered atoms, and restraints (e.g., SIMU) smooth thermal motion .
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure model reliability .
Q. How can HPLC-MS/MS methods be optimized for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Column Selection : C18 columns with 3.5 µm particles enhance resolution for nitroaromatics.
- Ionization : ESI+ mode improves sensitivity; adduct formation (e.g., [M+Na]) is minimized using 0.1% formic acid.
- Validation : Spike-and-recovery experiments in plasma (LOQ: 10 ng/mL) assess matrix effects .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
